molecular formula C16H22N2 B13925830 1,1,3,3,5-Pentamethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole

1,1,3,3,5-Pentamethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole

Cat. No.: B13925830
M. Wt: 242.36 g/mol
InChI Key: QUMRKMXQBQUURH-UHFFFAOYSA-N
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Description

1,1,3,3,5-Pentamethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of tetrahydroindoles This compound is characterized by its unique structure, which includes multiple methyl groups and a fused pyridine-indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3,5-Pentamethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and ketones can undergo cyclization in the presence of acid catalysts to form the desired tetrahydroindole structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3,5-Pentamethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions include various substituted tetrahydroindoles, quinolines, and dihydro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,3,3,5-Pentamethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-microbial properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1,1,3,3,5-Pentamethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: Shares a similar tetrahydro structure but lacks the extensive methyl substitution.

    2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Similar core structure but with different substitution patterns.

    1,1,4,7,7-Pentamethyldiethylenetriamine: Another pentamethyl-substituted compound with different functional groups.

Uniqueness

1,1,3,3,5-Pentamethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties. Its multiple methyl groups enhance its lipophilicity and stability, making it a valuable compound in various research applications.

Properties

Molecular Formula

C16H22N2

Molecular Weight

242.36 g/mol

IUPAC Name

1,1,3,3,5-pentamethyl-2,4-dihydropyrido[4,3-b]indole

InChI

InChI=1S/C16H22N2/c1-15(2)10-13-14(16(3,4)17-15)11-8-6-7-9-12(11)18(13)5/h6-9,17H,10H2,1-5H3

InChI Key

QUMRKMXQBQUURH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C3=CC=CC=C3N2C)C(N1)(C)C)C

Origin of Product

United States

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